Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: is a chemical compound with the molecular formula C_8H_5ClN_2O_2 and a molecular weight of 211.61 g/mol This compound belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic organic compounds
Mechanism of Action
are a family of compounds that have been identified as strategic for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties . They have been used in the creation of fluorescent molecules, which are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Biochemical Analysis
Biochemical Properties
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, affecting various signaling pathways within the cell. Additionally, this compound may bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of transcription factors, leading to changes in gene expression profiles. This compound also affects metabolic pathways by interacting with enzymes involved in cellular respiration and energy production. These interactions can result in altered cellular metabolism, impacting cell growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it may inhibit the activity of certain kinases, preventing the phosphorylation of target proteins and thereby modulating signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it may affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of the cell, impacting energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or by passive diffusion . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the reaction of a suitable pyrazolopyrimidine derivative with chlorinating agents in the presence of a base. The reaction conditions often require heating and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using safer solvents, is often emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrazolopyrimidines.
Scientific Research Applications
Chemistry: In chemistry, Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study various biological processes and pathways. It can act as a probe or inhibitor in biochemical assays to investigate enzyme activities and cellular functions.
Medicine: In the field of medicine, this compound has potential therapeutic applications. It may be used in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound is utilized in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable for various industrial applications.
Comparison with Similar Compounds
Methyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Methyl 5-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate
Methyl 5-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness: Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific halogen substitution (chlorine) at the 5-position of the pyrazolopyrimidine ring. This substitution can influence its reactivity and biological activity compared to other similar compounds with different halogens.
Properties
IUPAC Name |
methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-12-3-2-6(9)11-7(5)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJUGKZMZUVEJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=C(C=CN2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728727 | |
Record name | Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224944-51-7 | |
Record name | Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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